molecular formula C15H13N5O2 B4509831 N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B4509831
M. Wt: 295.30 g/mol
InChI Key: PPGILSLLCYHSGQ-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzotriazinone core linked to a 6-methylpyridinyl group via an acetamide bridge. The benzotriazinone moiety is a fused triazine-benzene system, distinguishing it from quinazolinone (a diazine-benzene system), which impacts electronic, solubility, and bioactivity profiles .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-5-4-8-13(16-10)17-14(21)9-20-15(22)11-6-2-3-7-12(11)18-19-20/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGILSLLCYHSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Benzotriazinone or Quinazolinone Cores

The following table summarizes key structural analogs and their biological activities:

Compound Core Structure Substituents Biological Activity Key Findings Reference
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Benzotriazinone 3-Cl-4-F-phenyl Unknown (screened for availability) Molecular weight: 332.72 g/mol; available for further testing
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-Cl-2-methyl, N-phenyl Antitubercular (InhA inhibitor) Most active InhA inhibitor (IC₅₀ = 1.2 µM) against M. tuberculosis
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino, 2-phenyl Anti-inflammatory Superior activity to Diclofenac; lower ulcerogenic potential than aspirin
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide Pyrrolotriazinone 4-Methoxyphenylethyl GPR139 agonist (CNS applications) Synthesized in 40% yield; >99% purity (HPLC)

Key Observations :

  • Benzotriazinone vs. Quinazolinone: Benzotriazinone derivatives (e.g., ) are less explored in the provided literature compared to quinazolinones. The latter show broader therapeutic applications, including antitubercular and anti-inflammatory activities .
  • Substituent Effects: Antitubercular activity in quinazolinones is enhanced by electron-withdrawing groups (e.g., 6-Cl), while anti-inflammatory activity is modulated by alkylamino side chains (e.g., ethylamino) .
  • Pyrrolotriazinone Derivatives: These exhibit distinct pharmacological targets (e.g., GPR139 for CNS disorders), highlighting scaffold-dependent selectivity .
Mechanistic and Functional Comparisons
  • Enzyme Inhibition: Quinazolinone acetamides inhibit M. tuberculosis enoyl-ACP reductase (InhA) and bd oxidase, critical for bacterial survival . Benzotriazinone analogs may target different enzymes due to altered electronic properties.
  • Anti-inflammatory Action: Quinazolinone derivatives (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) reduce inflammation via COX-2 inhibition, with reduced gastrointestinal toxicity compared to NSAIDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

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